1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its structural similarity to purines, making them attractive scaffolds for developing various biologically active molecules. [] This compound, specifically, serves as a valuable building block in organic synthesis, enabling the creation of diverse substituted pyrazolo[3,4-d]pyrimidine derivatives with potential applications in medicinal chemistry and materials science.
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a compound classified as a small organic molecule with notable pharmacological properties. Its chemical formula is and it has a molecular weight of approximately 224.7 g/mol. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be achieved through several methods, typically involving the reaction of tert-butyl derivatives with chlorinated pyrazolo-pyrimidine precursors. One common approach involves:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine features:
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions typical for heterocyclic compounds:
These reactions can be optimized by adjusting solvent systems and reaction temperatures. Kinetics studies may also be performed to understand the reaction mechanisms better.
The mechanism of action for 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine primarily involves its interaction with specific biological targets in cellular signaling pathways.
This compound has been shown to modulate signaling pathways by acting on protein kinases and phosphatases. It may inhibit or activate certain pathways that are critical in cell proliferation and survival, particularly in cancer cells.
Research indicates that it can phosphorylate proteins involved in immune response regulation and may influence pathways related to cancer progression (e.g., BCR-ABL fusion protein signaling).
1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has several scientific applications:
Pyrazolo[3,4-d]pyrimidines constitute a privileged scaffold in kinase inhibitor development due to their structural mimicry of purine nucleobases. This enables competitive binding to the hinge region of kinase ATP pockets, disrupting phosphorylation cascades in cancer cells [4] [7]. Key advantages include:
Table 1: Kinase Inhibition Profiles of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Kinase Target | IC₅₀ (µM) | Cellular Activity | Key Structural Features |
---|---|---|---|---|
12b [4] | EGFRT790M | 0.236 | A549 IC₅₀: 8.21 µM | Hydrazone linker, phenyl tail |
14 [7] | CDK2/cyclin A2 | 0.057 | HCT-116 IC₅₀: 6 nM | Thioglycoside moiety |
1 [9] | EphB3 | 1.0 | Not reported | 2-Chloroanilide, unsubstituted core |
The tert-butyl group and chloro substituent confer distinct advantages for kinase inhibition:
Tert-Butyl Group (N1 Position)
Chloro Substituent (C4 Position)
Table 2: Impact of Substituents on Kinase Inhibitor Efficacy
Substituent | Role | Effect on Potency | Example Compound |
---|---|---|---|
tert-Butyl | Metabolic stability, steric shielding | ↑ Plasma half-life; ↑ binding affinity in hydrophobic pockets | 1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine [8] |
Chloro (C4) | Leaving group, electron withdrawal | Enables diversification; strengthens H-bonding | 4-Chloro-N,1-diphenyl derivative [4] |
4′-Cl-Ph | Hydrophobic region I binding | ↑ VEGFR-2 inhibition (5-fold vs. unsubstituted) | Compound 5 [3] |
Pyrazolo[3,4-d]pyrimidines evolved as bioisosteres of purines and other nitrogen-rich heterocycles to overcome pharmacological limitations:
Phase 1: Purine Bioisosterism (1990s–2000s)
Early derivatives focused on mimicking adenosine:
Phase 2: Rational Optimization (2010s)
Phase 3: Covalent and Dual-Target Inhibitors (2020s)
Table 3: Evolution of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Era | Design Strategy | Key Advancement | Representative Agents |
---|---|---|---|
1990–2000s | Purine bioisosterism | Improved metabolic stability vs. purines | Traxler’s compound 1 [3] |
2010s | Hydrophobic tail integration | Enhanced kinase selectivity via region I binding | Sorafenib-inspired hybrids [6] |
2020s | Covalent inhibition | Irreversible binding to mutant kinases | Compound 12b [4] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1